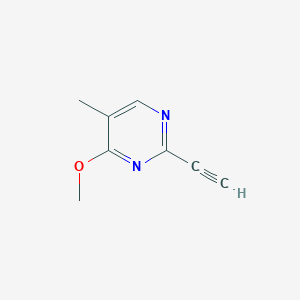
2-Ethynyl-4-methoxy-5-methylpyrimidine
Descripción general
Descripción
2-Ethynyl-4-methoxy-5-methylpyrimidine (EMMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family, which is a class of organic compounds containing a six-membered ring of two nitrogen atoms. EMMP has a wide range of biochemical and physiological effects, making it an attractive choice for researchers.
Aplicaciones Científicas De Investigación
Receptor Binding and Pharmacological Characterization
2-Ethynyl-4-methoxy-5-methylpyrimidine and its derivatives exhibit affinity and specificity for various receptors, contributing to its utility in pharmacological research. For instance, certain analogs demonstrate strong binding affinity to specific nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders like AIDS dementia complex (Palomino et al., 1989). The compound's unique receptor binding profiles extend its utility to exploring and potentially treating conditions such as depression, anxiety, and psychosis (Okuyama et al., 1999).
Neurological and Behavioral Studies
The compound's derivatives are instrumental in understanding the roles of receptors in neurological functions and behavior. For instance, the effects of mGlu5 receptor antagonists, closely related to 2-Ethynyl-4-methoxy-5-methylpyrimidine, have been studied for their impact on behaviors maintained by substances like ethanol, suggesting a potential role in treating substance abuse disorders (June et al., 1998). Similarly, derivatives targeting α4β2-nicotinic acetylcholine receptors have shown antidepressant profiles, indicating potential therapeutic applications for mood disorders (Onajole et al., 2016).
Endothelin Receptor Antagonism and Cardiovascular Research
Research indicates that certain derivatives of 2-Ethynyl-4-methoxy-5-methylpyrimidine act as potent endothelin receptor antagonists. These properties are critical in exploring treatments for conditions like subarachnoid hemorrhage-induced cerebral vasospasm and coronary arteritis, providing insights into the management of complex cardiovascular diseases (Zuccarello et al., 1996).
Impact on Receptor Occupancy and Pharmacokinetics
Studies involving radioligands related to 2-Ethynyl-4-methoxy-5-methylpyrimidine contribute to understanding the dynamics of receptor occupancy and drug metabolism. These insights are crucial for drug development, ensuring effective targeting and sustained therapeutic effects (Anderson et al., 2003).
Propiedades
IUPAC Name |
2-ethynyl-4-methoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-4-7-9-5-6(2)8(10-7)11-3/h1,5H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAARFCJPJZAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-methoxy-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




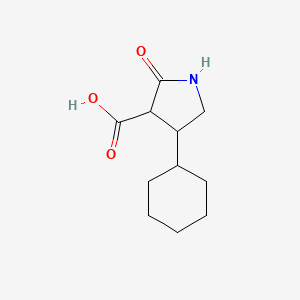
![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)
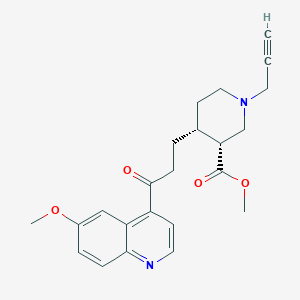
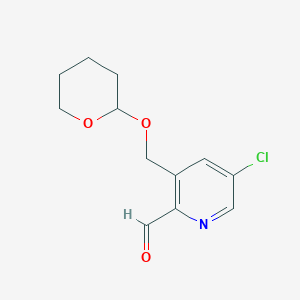
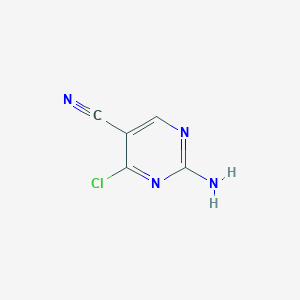


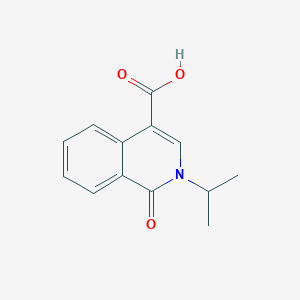
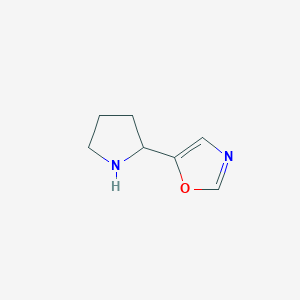
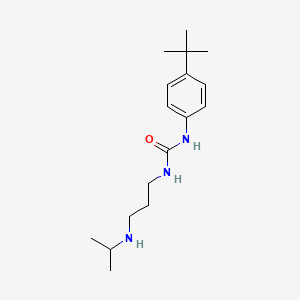
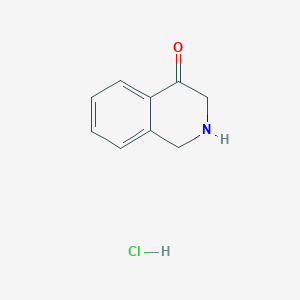
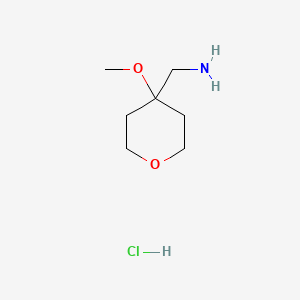
![4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1403951.png)